Syringetin-3-galactoside

Übersicht

Beschreibung

Syringetin-3-galactoside is a naturally occurring flavonoid glycoside, specifically a derivative of syringetin. It is found in various plant species and is known for its potent antioxidant properties. This compound belongs to the larger class of polyphenolic compounds, which are widely recognized for their health-promoting effects, including anti-inflammatory, anti-cancer, and cardioprotective activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of syringetin-3-galactoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation of syringetin using glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group at the 3-position of syringetin . This reaction is usually carried out in an aqueous medium at a controlled pH and temperature to optimize the yield.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, plant cell cultures or microbial fermentation can be employed to produce this compound in larger quantities. These methods leverage the natural biosynthetic pathways of the organisms to convert precursor molecules into this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Syringetin-3-galactoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can modify the glycoside moiety or the aromatic ring of syringetin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Syringetin-3-galactoside has demonstrated several pharmacological properties that make it a compound of interest in medical research.

1.1 Antioxidant Activity

The compound exhibits potent antioxidant properties, which are critical in combating oxidative stress in cells. This activity has implications for preventing various oxidative stress-related diseases, including cancer and cardiovascular diseases .

1.2 Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells. It has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells, suggesting potential as an anticancer agent. Specifically, it reduces levels of cyclin D1 and COX-2, which are upregulated in many cancers . Furthermore, it may enhance radiosensitivity in cancer cells, making them more susceptible to radiation therapy .

1.3 Antidiabetic Effects

this compound acts as an alpha-glucosidase inhibitor, which could aid in the management of diabetes by reducing postprandial glycemia. Its IC50 value for this activity is lower than that of acarbose, a common antidiabetic drug .

1.4 Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, with studies indicating its potential to modulate inflammatory pathways and cytokine levels .

Biochemical Mechanisms

2.1 Molecular Mechanisms

this compound interacts with various signaling pathways. It activates the bone morphogenetic protein-2 (BMP-2) pathway and extracellular signal-regulated kinase 1/2 (ERK1/2), promoting osteoblast differentiation . This mechanism is crucial for bone health and regeneration.

2.2 Metabolic Pathways

The compound is involved in several metabolic pathways, including its biosynthesis through glycosylation processes facilitated by glycosyltransferases. Its stability under laboratory conditions allows for further exploration of its biochemical properties.

Industrial Applications

3.1 Food Industry

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life of food items.

3.2 Cosmetic Industry

The compound's antioxidant and anti-inflammatory properties make it suitable for use in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.

Case Studies

Wirkmechanismus

The mechanism of action of syringetin-3-galactoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Syringetin-3-galactoside is structurally and functionally similar to other flavonoid glycosides such as:

- Isorhamnetin-3-galactoside

- Laricitrin-3-galactoside

- Ayanin-3-galactoside

Uniqueness: What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which enhance its antioxidant and anti-inflammatory activities compared to its analogues .

Biologische Aktivität

Syringetin-3-galactoside is a flavonoid glycoside derived from syringetin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antidiabetic, and anti-inflammatory properties, along with relevant case studies and research findings.

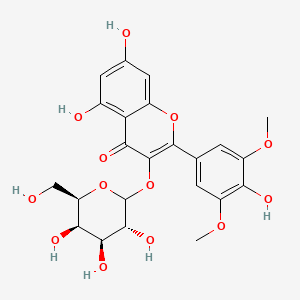

Chemical Structure and Properties

This compound is characterized by the presence of a galactose moiety attached to the syringetin backbone. Its molecular formula is , and it exhibits properties typical of flavonoids, including antioxidant activity due to its ability to scavenge free radicals.

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties. Research indicates that this compound effectively scavenges free radicals, contributing to cellular protection against oxidative stress. A study demonstrated that flavonoid glycosides, including this compound, exhibit significant DPPH and ABTS radical scavenging activities, with IC50 values indicating their potency in neutralizing free radicals .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 11.94 ± 1.23 |

| Acarbose | 36.8 |

Anticancer Properties

This compound has shown promising anticancer effects in various studies. It was found to enhance radiosensitivity in cancer cells and induce apoptosis through the caspase-3 pathway. Specifically, it demonstrated effectiveness against lung adenocarcinoma cell lines (A549 and CL1-5) by inhibiting osteoclastogenesis, suggesting potential applications in preventing bone metastasis in cancer patients .

Case Study: Radiosensitization

In a study conducted by Bando et al., syringetin was shown to enhance the radiosensitivity of H1299 cancer cells compared to normal cells. This effect was attributed to increased apoptosis mediated by caspase-3 activation .

Antidiabetic Activity

This compound exhibits significant α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels. The compound's IC50 value for α-glucosidase inhibition was found to be lower than that of acarbose, a commonly used antidiabetic drug . This positions this compound as a potential natural therapeutic agent for diabetes management.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to modulate cytokine levels and inhibit pro-inflammatory mediators. In vitro studies demonstrated that derivatives of syringetin significantly increased the levels of anti-inflammatory cytokines while inhibiting pro-inflammatory responses .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of syringetin with various drug targets related to Alzheimer’s disease and other pathologies. These studies suggest that this compound may interact favorably with key proteins involved in disease mechanisms .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-SFBSONLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346502 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55025-56-4 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.